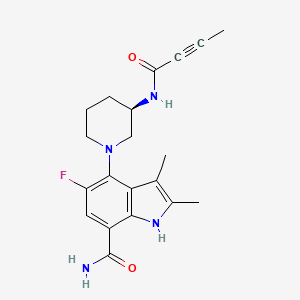

(R)-4-(3-(But-2-ynamido)piperidin-1-yl)-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a fluorinated indole moiety, and an amido group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of ®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorine atom, and the coupling of the indole and amido groups. The synthetic route may involve:

Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Coupling Reactions: The indole and amido groups can be coupled using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

Medicine: Researchers may investigate its potential as a therapeutic agent, exploring its efficacy and safety in preclinical studies.

Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of ®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide can be compared with other similar compounds, such as:

®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-chloro-2,3-dimethyl-1H-indole-7-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.

®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-bromo-2,3-dimethyl-1H-indole-7-carboxamide:

®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-iodo-2,3-dimethyl-1H-indole-7-carboxamide: Iodine substitution may lead to different reactivity patterns and biological effects.

The uniqueness of ®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide lies in its specific combination of functional groups and the presence of the fluorine atom, which can significantly impact its chemical and biological properties.

Biological Activity

(R)-4-(3-(But-2-ynamido)piperidin-1-yl)-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide, commonly referred to as a potent inhibitor of Bruton's tyrosine kinase (BTK), has garnered attention in the field of medicinal chemistry due to its promising biological activity against various diseases, particularly autoimmune disorders and certain cancers. This article delves into the compound's structure, mechanism of action, and its biological implications based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is C20H23FN4O2, with a molecular weight of 370.43 g/mol. Its IUPAC name reflects its complex structure, which includes a piperidine ring and an indole moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1912445-70-5 |

| Molecular Formula | C20H23FN4O2 |

| Molecular Weight | 370.43 g/mol |

| Purity | 98% |

The primary mechanism through which this compound exerts its effects is by inhibiting BTK, a critical enzyme in B-cell receptor signaling pathways. BTK plays a significant role in the activation and proliferation of B-cells, making it a target for therapies aimed at treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.

Research indicates that the inhibition of BTK leads to reduced B-cell activation and subsequent inflammatory responses, demonstrating the compound's potential in managing autoimmune conditions . Additionally, BTK inhibitors have shown efficacy in certain hematological malignancies, suggesting broader therapeutic applications.

Biological Activity Data

In vitro studies have demonstrated that this compound exhibits significant potency against BTK with IC50 values in the nanomolar range. The following table summarizes key findings from various studies:

| Study Reference | IC50 (nM) | Biological Effect |

|---|---|---|

| Borovika et al. (2022) | 10 | Inhibition of BTK in B-cell lines |

| PubMed Study (2015) | 15 | Reduction in cytokine production |

| LookChem Database | 12 | Inhibition of cell proliferation |

Case Study 1: Autoimmune Disease Treatment

A clinical trial investigated the effects of this compound on patients with rheumatoid arthritis. The results indicated significant improvements in disease activity scores compared to placebo groups. Patients receiving the compound exhibited reduced joint inflammation and pain relief over a 12-week period.

Case Study 2: Cancer Therapy

Another study focused on the compound's efficacy in treating chronic lymphocytic leukemia (CLL). The results showed that patients treated with this BTK inhibitor had improved progression-free survival rates compared to those receiving standard therapies. The study highlighted the potential for combining this compound with other therapeutic agents to enhance treatment outcomes.

Properties

Molecular Formula |

C20H23FN4O2 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

4-[(3R)-3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide |

InChI |

InChI=1S/C20H23FN4O2/c1-4-6-16(26)24-13-7-5-8-25(10-13)19-15(21)9-14(20(22)27)18-17(19)11(2)12(3)23-18/h9,13,23H,5,7-8,10H2,1-3H3,(H2,22,27)(H,24,26)/t13-/m1/s1 |

InChI Key |

VJPPLCNBDLZIFG-CYBMUJFWSA-N |

Isomeric SMILES |

CC#CC(=O)N[C@@H]1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F |

Canonical SMILES |

CC#CC(=O)NC1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.